N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

CAS No.: 1573547-16-6

Cat. No.: VC2875601

Molecular Formula: C5H10ClN3O

Molecular Weight: 163.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1573547-16-6 |

|---|---|

| Molecular Formula | C5H10ClN3O |

| Molecular Weight | 163.6 g/mol |

| IUPAC Name | N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C5H9N3O.ClH/c1-4-7-5(3-6-2)9-8-4;/h6H,3H2,1-2H3;1H |

| Standard InChI Key | SAFSJUJJAANXCH-UHFFFAOYSA-N |

| SMILES | CC1=NOC(=N1)CNC.Cl |

| Canonical SMILES | CC1=NOC(=N1)CNC.Cl |

Introduction

Chemical Identification and Basic Properties

Nomenclature and Identifiers

N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride represents the hydrochloride salt of the free base N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine. This compound is uniquely identified through multiple chemical registry systems to facilitate scientific communication and database tracking. The compound possesses the CAS Registry Number 1573547-16-6, which serves as its primary identifier in chemical literature and databases . In addition to its CAS number, the compound has been assigned the MDL number MFCD27977456, which provides another standardized reference point for identification in molecular databases and literature . The systematic IUPAC nomenclature ensures precise structural communication across the scientific community, with its full designation being n-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride .

For computational and cheminformatics applications, the compound can be represented using the SMILES notation: CNCC1=NC(C)=NO1.Cl, which encodes its structure in a line notation format suitable for database searching and computational modeling . This representation highlights the oxadiazole ring system, methyl substituents, and the chloride counterion.

Physical and Chemical Properties

N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride presents distinct physicochemical properties that influence its handling and applications. The compound has a formula weight of 163.61 g/mol, providing a relatively low molecular mass that is typical for small-molecule research compounds . As a hydrochloride salt, it generally exhibits enhanced water solubility compared to its free base form, making it potentially more suitable for aqueous applications in biological research.

The free base form of this compound (without the hydrochloride) has a molecular weight of 127.14 g/mol and a molecular formula of C5H9N3O . The difference between these values corresponds to the addition of HCl in the salt form.

Commercial preparations of this compound typically specify a purity of 95% or greater, which is suitable for most research applications . The compound contains several key functional groups that define its chemical behavior, including:

| Functional Group | Position | Potential Reactivity |

|---|---|---|

| 1,2,4-Oxadiazole ring | Core structure | Moderately stable heterocyclic system |

| Methyl group | Position 3 of oxadiazole | Electron-donating properties |

| Methylamine | Attached to C5 via methylene | Basic center, hydrogen bonding capability |

| Chloride ion | Counter-ion | Improves solubility, may affect crystallinity |

Structural Characteristics

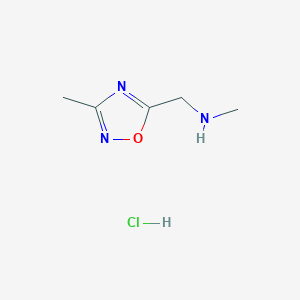

Molecular Structure

The molecular architecture of N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride centers around the 1,2,4-oxadiazole heterocyclic ring system. This five-membered ring contains three key heteroatoms: one oxygen and two nitrogen atoms arranged in a specific pattern that contributes to the compound's chemical behavior. The 1,2,4-oxadiazole ring serves as a rigid scaffold that positions the substituent groups in specific spatial orientations, which may be relevant to potential biological interactions .

At position 3 of the oxadiazole ring, a methyl group is attached, which contributes electron density to the ring system through inductive effects. At position 5, a methylaminomethyl group (–CH₂–NH–CH₃) is attached, providing a basic center and potential hydrogen bonding capabilities. The nitrogen in this methylamine group can act as both a hydrogen bond acceptor and, in certain pH conditions, as a hydrogen bond donor when protonated .

The hydrochloride salt formation occurs at the secondary amine nitrogen, resulting in a positive charge that is balanced by the chloride counterion. This salt formation significantly affects the compound's physical properties, particularly its solubility profile in various solvents.

Functional Groups and Reactivity

The reactivity of N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is largely determined by its constituent functional groups. The 1,2,4-oxadiazole ring exhibits aromatic character and moderate stability, though it may be susceptible to ring-opening reactions under harsh conditions. The ring's nitrogen atoms can serve as hydrogen bond acceptors or weak Lewis bases in certain chemical transformations.

The methylamine moiety represents the most nucleophilic and reactive portion of the molecule. In its free base form, this group can participate in numerous reactions typical of secondary amines, including:

-

Nucleophilic substitution reactions

-

Acylation to form amides

-

Reductive amination with aldehydes or ketones

-

Coordination to metal centers in certain complexes

In the hydrochloride salt form, the reactivity of the amine is substantially reduced due to protonation, which diminishes its nucleophilicity. This reduced reactivity contributes to the enhanced stability of the salt form compared to the free base, making it generally more suitable for storage and handling in laboratory settings.

Comparative Analysis with Related Compounds

Structural Analogs

Several structural analogs of N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride exist with varying substitution patterns that can provide insights into structure-activity relationships. These analogs maintain the core oxadiazole scaffold while featuring different substituents that alter their physicochemical and potentially biological properties.

A close structural relative is N-methyl-1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanamine, which differs by having a pyridin-3-yl group at position 3 of the oxadiazole ring instead of a methyl group . This compound has a molecular weight of 190.20 g/mol and a more complex electronic structure due to the additional pyridine ring . The incorporation of the pyridine ring introduces an additional nitrogen atom that can participate in hydrogen bonding or coordination chemistry, potentially altering its interaction profile in biological systems.

Another analog is N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride, which features a phenyl group at position 3 instead of a methyl group. The presence of the phenyl ring significantly increases the compound's molecular weight and introduces aromatic characteristics that could affect its binding properties and solubility profile.

A related but structurally simpler compound is 3-(1-Methylethyl)-1,2,4-oxadiazole-5-methanamine, which lacks the N-methyl group on the amine and instead features an isopropyl (1-methylethyl) group at position 3 of the oxadiazole ring . This compound has a molecular weight of 141.17 g/mol and a molecular formula of C6H11N3O .

Property Comparisons

The varying structural features of these analogs result in distinct physicochemical properties that can be systematically compared. The following table presents a comparison of key properties among these related compounds:

Synthesis and Preparation

Purification Methods

The purification of N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is crucial for obtaining material of suitable quality for research applications. Standard purification techniques for small organic molecules and their salts are typically employed, tailored to the specific physicochemical properties of this compound.

Commercial preparations of this compound typically achieve a purity of 95% or higher, as indicated by the product specifications . Purification methods likely include:

-

Recrystallization from appropriate solvent systems

-

Column chromatography for purification of intermediates

-

Salt formation as a final purification step, exploiting differences in solubility between the free base and salt forms

-

Analytical confirmation of purity using techniques such as HPLC, NMR spectroscopy, and elemental analysis

The hydrochloride salt form offers advantages for purification, as salt formation often results in crystalline materials that can be more easily isolated and purified than amorphous free bases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume